3,5-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a potential anti-tauopathies agent . It has been identified as a first-in-class DAPK1/CSF1R dual inhibitor . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .
Molecular Structure Analysis
The molecular structure of this compound is complex and specific. Unfortunately, the exact details of the molecular structure are not available in the retrieved literature .Applications De Recherche Scientifique
- Applications :
- Anticancer Agent : In vitro studies demonstrated significant antitumor activity in RT112 bladder cancer xenograft models overexpressing wild-type FGFR3 . This suggests its potential use as an anticancer therapy.
- Applications :
- Liver Fibrosis : Compounds inhibiting collagen synthesis have therapeutic potential. NVP-BGJ398’s inhibition of FGFRs may indirectly impact collagen production, making it relevant for liver fibrosis treatment .
- Keloid Fibroblasts : Inhibiting collagen prolyl-4-hydroxylase (CP4H) using specific compounds, like NVP-BGJ398, could be beneficial in keloid fibroblast models .
- Applications :
- DAPK1/CSF1R Dual Inhibition : NVP-BGJ398 has been explored as a potential anti-tauopathies agent. Its unique structure and kinase inhibition properties make it a promising candidate .
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Collagen Synthesis Inhibition
Anti-Tauopathies Agent
Mécanisme D'action
Target of Action
The primary target of this compound is the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases . These receptors play a crucial role in various biological processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound acts as a potent and selective inhibitor of the FGFR tyrosine kinases 1, 2, and 3 . It achieves this by binding to these receptors, thereby preventing their activation and subsequent signal transduction .
Biochemical Pathways
The inhibition of FGFR tyrosine kinases affects several biochemical pathways. Most notably, it can lead to the up-regulation of p27/Kip1 and G1/G0 arrest , which are involved in cell cycle regulation . This can result in the inhibition of cell proliferation, particularly in cells that overexpress FGFR .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation . In particular, it has shown significant antitumor activity in models overexpressing wild-type FGFR3, such as RT112 bladder cancer xenografts .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-16-12-15(13-17(14-16)29-2)18(25)20-6-11-30(26,27)24-9-7-23(8-10-24)19-21-4-3-5-22-19/h3-5,12-14H,6-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONHXIBZMCFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.